![molecular formula C20H21NO4 B2661083 N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide CAS No. 2034457-64-0](/img/structure/B2661083.png)
N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide, also known as BPAP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. BPAP is a selective agonist of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain.
Mechanism of Action
N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide binds selectively to TAAR1 and activates intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in an increase in the extracellular levels of these neurotransmitters, which could explain the antidepressant and anxiolytic effects of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide. N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth, differentiation, and survival of neurons.
Biochemical and Physiological Effects:
N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has been shown to increase the extracellular levels of dopamine, serotonin, and norepinephrine in various regions of the brain, which could explain its antidepressant and anxiolytic effects. N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has also been shown to increase the activity of BDNF, which could contribute to its neuroprotective effects. In addition, N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has been shown to enhance cognitive function and memory in preclinical models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of this receptor without affecting other receptors. This could help in understanding the role of TAAR1 in various neurological and psychiatric disorders. However, one of the limitations of using N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide is its low solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide. One of the areas of interest is the potential therapeutic applications of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the role of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide in modulating the activity of other receptors and neurotransmitter systems. Further research is also needed to understand the long-term effects of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide and its safety profile.
Synthesis Methods
N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3-(benzofuran-2-yl)propan-1-amine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has been studied extensively in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has antidepressant, anxiolytic, and cognitive-enhancing effects, which could be attributed to its ability to modulate the activity of TAAR1. N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has also been shown to have neuroprotective effects and could be a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-18-11-5-9-16(19(18)24-2)20(22)21-12-6-8-15-13-14-7-3-4-10-17(14)25-15/h3-5,7,9-11,13H,6,8,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVUSLJVQZALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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